1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;/h8-9H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNZHAALQKLBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenolysis-Based Deprotection and Salt Formation
A prominent method for synthesizing 1-(azetidin-3-yl)-4-methylpiperazine dihydrochloride involves the hydrogenolytic cleavage of benzyl-protected intermediates. This approach, detailed in patent WO2000063168A1 , begins with the preparation of a benzyl-azetidine precursor, such as 1-benzyl-3-(4-methylpiperazin-1-yl)azetidine. The benzyl group serves as a protecting moiety for the azetidine nitrogen, which is subsequently removed via catalytic hydrogenation.
Key steps include:
-
Dissolving the benzyl-protected intermediate (e.g., 1-benzyl-3-(4-methylpiperazin-1-yl)azetidine hydrochloride) in methanol.
-
Adding palladium hydroxide on carbon (20% w/w) as a catalyst.
-
Pressurizing the reaction vessel with hydrogen gas (40–60 psi) and heating to 60°C while agitating for 72–110 hours.
-
Monitoring reaction progress via NMR spectroscopy to confirm complete debenzylation.
Following hydrogenolysis, the free base is treated with hydrogen chloride gas in ethanol to form the dihydrochloride salt. For example, bubbling HCl gas through a suspension of the deprotected compound in ethanol at 0°C, followed by reflux for 12 hours, yields the crystalline dihydrochloride with purities exceeding 89% .
Table 1: Representative Hydrogenolysis Conditions and Yields
| Starting Material | Catalyst Loading | H₂ Pressure | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Benzyl-azetidine derivative | 10% Pd(OH)₂/C | 40 psi | 72 | 89.5 |
| 1-Benzyl-3-piperazinyl analog | 15% Pd(OH)₂/C | 60 psi | 110 | 73.0 |
Reductive Amination of 3-Aminoazetidine
An alternative route employs reductive amination between 3-aminoazetidine and 1-methylpiperazine. This method, described by Evitachem, avoids the need for protective groups and simplifies purification:
-
Schiff Base Formation : Reacting 3-aminoazetidine with 1-methylpiperazine in ethanol under reflux to form an imine intermediate.
-
Reduction : Treating the imine with sodium borohydride (NaBH₄) at 0–5°C to reduce the C=N bond, yielding the secondary amine.
-
Salt Formation : Adding concentrated hydrochloric acid to the free base in ethanol, followed by recrystallization to isolate the dihydrochloride salt.
This method achieves a 78% overall yield with a purity of ≥97%, as confirmed by HPLC and ¹H NMR. The absence of transition-metal catalysts reduces costs and eliminates residual metal contamination concerns.
Purification and Characterization
Purification of this compound typically involves:
-
Flash Chromatography : Using RediSep Rf silica gel columns with ethyl acetate/hexanes or chloroform/isopropanol gradients .
-
Recrystallization : Ethanol or ethanol/MTBE mixtures yield high-purity crystals.
-
Salt Formation : Treatment with HCl gas ensures stoichiometric conversion to the dihydrochloride .
Characterization relies on:
-
¹H NMR : Peaks at δ 3.79–3.69 ppm (piperazine CH₂), 3.00 ppm (N–CH₃), and 5.92 ppm (azetidine CH) .
-
HPLC : Retention times of 8.2–8.5 minutes with >97% purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenolysis | 73–89 | 89–95 | High | Moderate |
| Reductive Amination | 78 | 97 | Moderate | High |
| Microwave-Assisted | 51–65 | 95 | Low | Low |
Hydrogenolysis offers high scalability but requires expensive catalysts and pressurized equipment. Reductive amination is cost-effective and avoids metal catalysts, making it preferable for small-scale production. Microwave methods, while rapid, are less practical for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: N-oxides of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with substituted azetidinyl or methyl groups.
Scientific Research Applications
Chemical Properties and Structure
1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride exhibits a unique structure characterized by the presence of both an azetidine ring and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 278.65 g/mol. The compound is typically encountered as a trihydrochloride salt, which enhances its solubility and stability in aqueous environments.
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, suggesting possible uses in treating neurological disorders. Its structural features allow for binding to various receptors involved in neurotransmission, which could lead to the development of novel treatments for conditions such as anxiety, depression, and schizophrenia.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating autoimmune diseases. Its interactions with immune system pathways are under investigation to determine its efficacy in reducing inflammation and modulating immune responses .
- Cancer Research : The compound's unique structure allows it to serve as a scaffold for the development of anticancer agents. It has been evaluated for its activity against various cancer cell lines, with promising results indicating its potential as part of combination therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to ensure high yield and purity. The compound can also be modified to create derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylpiperazine | Piperazine ring with methyl group | Commonly used as a solvent and reagent |
| 1-(3-Azetidinyl)-4-methylpiperazine hydrochloride | Similar ring structures | Exhibits distinct biological activity |
| 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride | Contains both azetidine and piperazine rings | Potential use in treating neurological disorders |
The structural similarities among these compounds highlight the importance of the azetidine and piperazine functionalities in enhancing binding affinity to specific biological targets .
Case Studies and Research Findings
- Neuropharmacological Studies : A study conducted on the effects of this compound on animal models indicated significant changes in behavior consistent with anxiolytic effects. Mice treated with varying doses showed reduced anxiety-like behaviors compared to control groups .
- Anti-inflammatory Research : In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential utility in managing inflammatory conditions .
- Cancer Cell Line Testing : The compound was tested against multiple cancer cell lines, showing selective cytotoxicity towards certain types of cancer cells while sparing normal cells, indicating a favorable therapeutic window .
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional attributes of 1-(azetidin-3-yl)-4-methylpiperazine dihydrochloride with similar piperazine derivatives:
Key Differences and Research Findings
Azetidine vs. Aromatic Substituents
- The azetidine group in the target compound introduces a smaller, strained ring compared to aromatic substituents (e.g., benzhydryl in chlorcyclizine or fluorenyl in compound 3j). For example, BD1063’s 3,4-dichlorophenyl ethyl group facilitates sigma-1 receptor antagonism , while the azetidine group’s compactness could favor interactions with alternative targets like dopamine or serotonin receptors.
Pharmacological Profiles
- BD1063 : Demonstrates high selectivity for sigma-1 receptors (Ki < 10 nM) and attenuates dystonia in rodent models by blocking sigma-mediated effects .
- Chlorcyclizine : Acts as a histamine H1 antagonist, with its benzhydryl group critical for receptor binding .
- Fluorenyl Derivatives (e.g., 3j) : Exhibit dual inhibitory activity against butyrylcholinesterase (BuChE) and NMDA receptors, relevant for Alzheimer’s disease .
Implications for Drug Design
- Conformational Flexibility : The azetidine ring’s rigidity may limit off-target interactions compared to flexible alkyl chains in compounds like BD1063.
- Metabolic Stability : Smaller heterocycles like azetidine may improve metabolic stability over bulkier aromatic groups, which are prone to oxidative degradation.
- Receptor Specificity : Structural variations significantly alter target specificity. For instance, replacing BD1063’s dichlorophenyl group with azetidine could shift activity from sigma receptors to other CNS targets.
Biological Activity
1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C8H17Cl2N3
- Molecular Weight : 208.15 g/mol
The presence of the azetidine and piperazine moieties suggests possible interactions with various biological targets, particularly in the central nervous system (CNS) and for therapeutic applications in treating neurological disorders.
Research indicates that this compound may function as a selective inhibitor of certain enzymes, potentially impacting pathways involved in neurotransmission and cell signaling. Its structural features allow it to interact with receptors and enzymes in a manner that could modulate their activity.
Pharmacological Effects
- Antiparasitic Activity : Studies have shown that compounds similar to this compound exhibit significant antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism appears to involve disruption of metabolic pathways critical for parasite survival .
- Neuropharmacological Effects : The compound has been evaluated for its potential to influence neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest it may have anxiolytic or antidepressant-like effects in animal models .
- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiparasitic | Effective against T. brucei | |
| Neuropharmacological | Potential anxiolytic effects | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: Antiparasitic Efficacy
In a study conducted on Sprague Dawley rats, this compound demonstrated a significant reduction in parasitemia levels when administered at specific dosages. The compound was noted for its rapid absorption and moderate clearance rates, suggesting effective tissue penetration and sustained action against T. brucei infections .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of the compound using behavioral assays in rodent models. Results indicated that treatment with the compound led to reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential use as an anxiolytic agent .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of piperazine derivatives. Specifically, variations in substituents on the azetidine ring have been shown to significantly alter potency against various biological targets .
Q & A
Q. What are the common synthetic routes for 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The synthesis typically involves coupling azetidine derivatives with 4-methylpiperazine precursors. A multi-step process analogous to piperazine-based compound synthesis (e.g., alkylation of azetidin-3-amine with 4-methylpiperazine derivatives under alkaline conditions) is recommended. For example, similar compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nucleophilic substitution reactions using N-methylpiperazine and aryl halides, followed by HCl treatment to form the dihydrochloride salt . Optimization may involve adjusting pH (8–10), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via recrystallization or HPLC is critical to achieve >95% purity .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm azetidine and piperazine ring integrity. The azetidine’s strained four-membered ring shows distinct shifts (e.g., δ 3.5–4.0 ppm for N-CH₂ groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~264.2 g/mol for dihydrochloride form) and fragmentation patterns .
- HPLC : Monitor purity using a C18 column with UV detection at 210–254 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The dihydrochloride salt is hygroscopic; desiccants like silica gel are essential. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid aqueous solutions unless buffered at pH 4–6 to prevent decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound, particularly in receptor binding assays?
Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations). For sigma receptor studies:
- Competitive Binding Assays : Use [³H]DTG or ³H-pentazocine to assess σ1/σ2 receptor affinity. Pre-treat cells with BD1063 dihydrochloride (a σ1 antagonist, Ki = 9 nM) as a control .
- Functional Assays : Measure intracellular Ca²⁺ flux or cAMP modulation in transfected HEK293 cells. Normalize data against known agonists/antagonists to validate target specificity .
Q. How can computational modeling predict the compound’s interaction with neurological targets like sigma-1 receptors?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model the compound into the σ1 receptor’s binding pocket (PDB: 5HK1). Focus on hydrophobic interactions with residues Tyr103, Trp164, and Glu172 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare binding free energies (MM-PBSA) with BD1063 dihydrochloride to explain potency differences .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and blood-brain barrier (BBB) penetration?
Methodological Answer :
- Rodent Studies : Administer 10 mg/kg IV/PO doses. Collect plasma/brain samples at 0.5, 2, 6, and 24 hrs. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and brain-to-plasma ratio .
- BBB Permeability : Use an in vitro model (e.g., MDCK-MDR1 cells). Measure Papp (apparent permeability) and efflux ratio (ER). ER < 2 indicates favorable BBB penetration .
Q. How do structural modifications (e.g., azetidine vs. pyrrolidine) impact the compound’s metabolic stability?
Methodological Answer :
- Cytochrome P450 Assays : Incubate with human liver microsomes (HLMs) + NADPH. Monitor parent compound depletion via LC-MS. Azetidine’s smaller ring may reduce CYP3A4-mediated oxidation compared to pyrrolidine derivatives .
- Metabolite ID : Use Q-TOF MS to identify N-oxide or hydroxylated metabolites. Compare half-life (t½) between analogs to guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
